1-(3,5-Dichlorobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

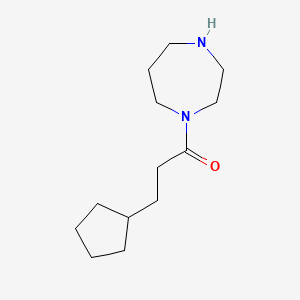

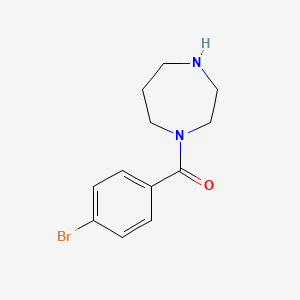

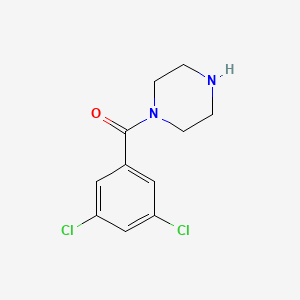

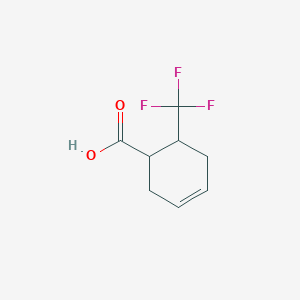

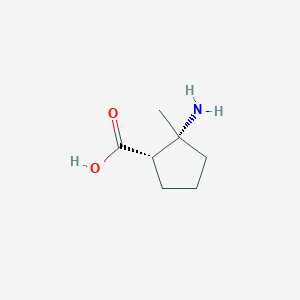

1-(3,5-Dichlorobenzoyl)piperazine is a chemical compound with the molecular formula C11H12Cl2N2O . It has an average mass of 259.132 Da and a monoisotopic mass of 258.032654 Da . The IUPAC name for this compound is 1-(3,4-dichlorobenzoyl)piperazine .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(3,5-Dichlorobenzoyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The compound also contains two chlorine atoms attached to the benzoyl group .Wissenschaftliche Forschungsanwendungen

Biological and Pharmaceutical Activity

Piperazine and its derivatives, including “1-(3,5-Dichlorobenzoyl)piperazine”, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis of Piperazine Derivatives

“1-(3,5-Dichlorobenzoyl)piperazine” can be used in the synthesis of various piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . “1-(3,5-Dichlorobenzoyl)piperazine” can be a key component in the development of these drugs.

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . “1-(3,5-Dichlorobenzoyl)piperazine” can be used in these synthetic methods to afford functionalized piperazines .

Photoredox Chemistry

“1-(3,5-Dichlorobenzoyl)piperazine” can be used in photoredox chemistry, which is a type of photochemistry where light is used to stimulate electron transfer reactions .

Heterocyclic Chemistry

Piperazines, including “1-(3,5-Dichlorobenzoyl)piperazine”, play a crucial role in heterocyclic chemistry . They are used in the synthesis of six-membered heterocycles, which are important structural motifs in medicinal chemistry and pharmaceuticals .

Safety and Hazards

Wirkmechanismus

Target of Action

1-(3,5-Dichlorobenzoyl)piperazine primarily targets voltage-gated sodium channels (Na(_v) channels). These channels are crucial for the generation and propagation of action potentials in nerve, muscle, and endocrine cells . By modulating these channels, the compound can influence electrical signaling in these tissues.

Mode of Action

The compound interacts with Na(_v) channels by binding to specific sites on the channel proteins. This binding alters the channel’s conformation, leading to changes in its ion permeability. As a result, the compound can either enhance or inhibit the flow of sodium ions through the channels, depending on the specific interaction dynamics .

Biochemical Pathways

By modulating Na(_v) channels, 1-(3,5-Dichlorobenzoyl)piperazine affects several downstream biochemical pathways. These include pathways involved in neurotransmitter release, muscle contraction, and hormone secretion. The alteration in sodium ion flow can lead to changes in cellular excitability and signal transduction, impacting various physiological processes .

Pharmacokinetics

The pharmacokinetics of 1-(3,5-Dichlorobenzoyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to target tissues, metabolized by liver enzymes, and excreted primarily through the kidneys. These ADME properties influence its bioavailability and duration of action in the body .

Result of Action

At the molecular level, the action of 1-(3,5-Dichlorobenzoyl)piperazine results in altered sodium ion flow across cell membranes. This can lead to changes in cellular excitability, affecting processes such as nerve impulse transmission, muscle contraction, and hormone release. At the cellular level, these changes can modulate physiological responses, potentially leading to therapeutic effects or side effects depending on the context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the action, efficacy, and stability of 1-(3,5-Dichlorobenzoyl)piperazine. For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to Na(_v) channels. Similarly, temperature changes can impact the compound’s stability and interaction dynamics .

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKSUVLQJYIQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichlorobenzoyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)